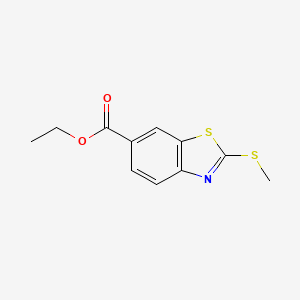
2-bromo-1-(chloromethyl)-3,5-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(chloromethyl)-3,5-difluorobenzene, also known as 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene, is an organic compound commonly used in organic synthesis. It is a colorless liquid with a boiling point of 159-161 °C and a melting point of -25 °C. 2-Bromo-1-(chloromethyl)-3,5-difluorobenzene is a versatile reagent and has been used in a variety of applications including the synthesis of pharmaceuticals and other organic compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene can be achieved through a multi-step process involving the introduction of bromine, chloromethyl, and difluoromethyl groups onto a benzene ring.
Starting Materials
Benzene, Bromine, Chloromethyl ether, Difluoromethane, Sodium hydroxide, Sodium bicarbonate, Sulfuric acid, Acetone, Ethanol
Reaction
Step 1: Bromination of benzene using bromine and sulfuric acid to yield 2-bromobenzene, Step 2: Chloromethylation of 2-bromobenzene using chloromethyl ether and aluminum chloride to yield 2-bromo-1-(chloromethyl)benzene, Step 3: Fluorination of 2-bromo-1-(chloromethyl)benzene using difluoromethane and sodium hydroxide to yield 2-bromo-1-(chloromethyl)-3,5-difluorobenzene, Step 4: Purification of the product using a mixture of sodium bicarbonate and acetone followed by recrystallization from ethanol
Wirkmechanismus
2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is an electrophilic reagent, meaning it is capable of reacting with electron-rich sites on other molecules. The mechanism of action of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is the nucleophilic substitution of the chlorine atom with the bromine atom. This results in the formation of a new carbon-bromine bond and the release of the chlorine atom.
Biochemische Und Physiologische Effekte
2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is not known to have any direct biochemical or physiological effects. However, due to its reactivity, it could potentially form adducts with other molecules, which could lead to indirect biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored at room temperature. It is also a versatile reagent, meaning it can be used in a variety of different reactions. The main limitation of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is that it is highly reactive and can form adducts with other molecules, which can lead to unwanted side reactions.
Zukünftige Richtungen
For 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene include the development of new methods for its synthesis, the exploration of its potential for use in new pharmaceuticals, and the development of new techniques for its use in organic synthesis. Additionally, further research is needed to understand the potential biochemical and physiological effects of 2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene and to develop methods to mitigate any adverse effects.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(chloromethyl)-3,5-difluorobenzene(chloromethyl)-3,5-difluorobenzene is widely used in scientific research. It has been used in the synthesis of novel pharmaceuticals, such as anti-cancer drugs, as well as in the synthesis of other organic compounds. It has also been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of dyes and pigments.
Eigenschaften
CAS-Nummer |
1256081-82-9 |
|---|---|
Produktname |
2-bromo-1-(chloromethyl)-3,5-difluorobenzene |
Molekularformel |
C7H4BrClF2 |
Molekulargewicht |
241.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



